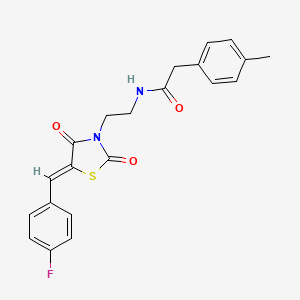

N-(2-(5-(4-Fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)ethyl)-2-(p-tolyl)acetamide

Description

Properties

Molecular Formula |

C21H19FN2O3S |

|---|---|

Molecular Weight |

398.5 g/mol |

IUPAC Name |

N-[2-[(5Z)-5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-2-(4-methylphenyl)acetamide |

InChI |

InChI=1S/C21H19FN2O3S/c1-14-2-4-16(5-3-14)13-19(25)23-10-11-24-20(26)18(28-21(24)27)12-15-6-8-17(22)9-7-15/h2-9,12H,10-11,13H2,1H3,(H,23,25)/b18-12- |

InChI Key |

LERNYLCUXOQKFR-PDGQHHTCSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)CC(=O)NCCN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=O |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)NCCN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=O |

Origin of Product |

United States |

Biological Activity

N-(2-(5-(4-Fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)ethyl)-2-(p-tolyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its efficacy against various cancer cell lines and its antimicrobial properties.

Synthesis and Characterization

The compound was synthesized through a series of reactions involving thiazolidine derivatives. The characterization was performed using various analytical techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry. Key spectral data include:

- IR Spectroscopy : Characteristic peaks were observed at 2937 cm (aliphatic CH), 1736 cm (C=O), and 1596 cm (C=C).

- NMR Spectroscopy : The NMR spectrum showed signals corresponding to the methylene and methyl groups, confirming the structure of the compound.

Anticancer Activity

The anticancer properties of this compound were evaluated against several cancer cell lines including MCF-7 (breast cancer), HT-29 (colon cancer), and HepG2 (liver cancer). The compound exhibited significant cytotoxic effects with IC50 values reported as follows:

| Cell Line | IC50 Value (μM) |

|---|---|

| MCF-7 | 0.115 ± 0.009 |

| HT-29 | 0.081 |

| HepG2 | 13.56 - 17.8 |

These values indicate that the compound has a potent inhibitory effect on cancer cell proliferation, particularly in breast and colon cancer cells.

The mechanism underlying the anticancer activity involves the inhibition of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which is crucial for tumor angiogenesis. The compound's ability to induce apoptosis in cancer cells was confirmed through flow cytometric analysis, which showed an increase in apoptotic cells from 3.1% to 31.4% in HT-29 cells when treated with the compound.

Antimicrobial Activity

In addition to its anticancer properties, the compound was also tested for antimicrobial activity against various bacterial strains. The results indicated that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria. The antimicrobial efficacy was compared with standard antibiotics such as ciprofloxacin.

Case Studies

Several studies have highlighted the biological activity of thiazolidine derivatives similar to this compound:

- Study on Anticancer Properties : A recent study demonstrated that derivatives targeting VEGFR-2 showed promising results in inhibiting tumor growth in vivo and in vitro settings.

- Antimicrobial Evaluation : Another study focused on thiazolidine derivatives reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria, emphasizing the role of substituents on the aromatic ring in enhancing activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in substituents on the benzylidene ring, linker groups, and acetamide modifications. Below is a detailed comparison:

Table 1: Structural and Physical Comparison

Key Structural and Functional Insights

Benzylidene Substituents: 4-Fluorobenzylidene (Target, 4a, GB18): Enhances binding to hydrophobic pockets in PPARγ and VEGFR-2 due to electronegativity and small size . Furan-2-ylmethylene (F19): Introduces heterocyclic polarity, altering binding kinetics and favoring GLUT1 inhibition over PPARγ modulation .

Direct linkage (4a, 7a): Rigid structure favors strong interactions with catalytic sites of VEGFR-2 or PPARγ .

Acetamide Substituents :

- p-Tolyl (Target): The methyl group on the phenyl ring enhances metabolic stability compared to nitro or sulfamoyl groups (e.g., 4a, 7a) but may reduce solubility .

- Nitrobenzo[d]thiazol (4a): Electron-withdrawing nitro group increases reactivity, correlating with potent VEGFR-2 inhibition .

- Sulfamoylphenyl (7a): Polar sulfamoyl group improves water solubility, critical for antidiabetic activity via PPARγ activation .

Table 2: Spectroscopic and Analytical Data

Preparation Methods

Formation of 5-(4-Fluorobenzylidene)-2,4-dioxothiazolidin-3-yl Intermediate

- The key intermediate, 5-(4-fluorobenzylidene)thiazolidine-2,4-dione, is synthesized by condensation of thiazolidine-2,4-dione with 4-fluorobenzaldehyde.

- The reaction is typically carried out in ethanol or DMF under reflux conditions with stirring.

- Progress is monitored by thin-layer chromatography (TLC).

- Upon completion, the reaction mixture is poured into crushed ice to precipitate the product.

- The precipitate is filtered and recrystallized from ethanol to enhance purity.

Coupling with 2-(p-tolyl)acetamide Side Chain

- The thiazolidine-2,4-dione derivative is then reacted with an appropriate amine or amide precursor, such as 2-(p-tolyl)acetamide or its activated derivatives (e.g., acid chlorides).

- This step often involves refluxing the mixture overnight in a polar aprotic solvent like DMF.

- After completion, the mixture is again poured into crushed ice to precipitate the final compound.

- The product is filtered and recrystallized from ethanol or other suitable solvents.

Detailed Reaction Conditions and Yields

Representative Experimental Procedure

Synthesis of 5-(4-Fluorobenzylidene)thiazolidine-2,4-dione:

A mixture of thiazolidine-2,4-dione (0.01 mol) and 4-fluorobenzaldehyde (0.01 mol) is dissolved in ethanol (20 mL). The mixture is refluxed for 4–6 hours with continuous stirring. The reaction progress is monitored by TLC. After completion, the mixture is cooled and poured into crushed ice. The precipitate formed is filtered, washed with cold water, and recrystallized from ethanol to yield the pure benzylidene derivative.

Coupling to form N-(2-(5-(4-Fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)ethyl)-2-(p-tolyl)acetamide:

The benzylidene intermediate (0.3 mmol) is dissolved in DMF (5 mL), and 2-(p-tolyl)acetamide chloride derivative (0.3 mmol) is added. The mixture is refluxed overnight. After reaction completion (confirmed by TLC), the mixture is poured into crushed ice. The precipitate is filtered and recrystallized from ethanol to obtain the final compound as a solid.

Analytical Data Supporting Preparation

- Melting Point: Typically around 199–203 °C for related derivatives.

- IR Spectroscopy: Characteristic peaks include NH stretch (~3440 cm⁻¹), carbonyl groups (~1740 and 1680 cm⁻¹).

- NMR Spectroscopy:

- ^1H NMR shows signals for NH (~13 ppm), aromatic protons (7–8 ppm), and methylene groups (~4.7 ppm).

- ^19F NMR confirms the presence of fluorine substituent (~ -108 ppm).

- Mass Spectrometry: Molecular ion peaks consistent with calculated molecular weights (~458 m/z).

- Elemental Analysis: Matches calculated values for C, H, N content within acceptable error margins.

Summary of Key Research Findings

- The preparation method is reproducible and yields moderate to good product quantities (50–65%).

- Refluxing in DMF or ethanol is essential for complete reaction and high purity.

- Recrystallization from ethanol or n-butanol effectively purifies the product.

- The method is consistent with literature procedures for similar thiazolidine-2,4-dione derivatives and their amide conjugates.

- The presence of the 4-fluorobenzylidene moiety is confirmed by ^19F NMR and mass spectrometry.

- The synthetic route allows for structural modifications by varying the benzylidene or amide substituents, enabling structure-activity relationship studies.

Q & A

Q. What are the established synthetic routes for N-(2-(5-(4-fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)ethyl)-2-(p-tolyl)acetamide?

The compound can be synthesized via a multi-step approach:

- Step 1 : Condensation of 5-(4-fluorobenzylidene)-2,4-thiazolidinedione with a chloroethylamine derivative to introduce the ethylamine side chain (e.g., using DMF as a solvent and K₂CO₃ as a base, as seen in thiazolidinedione derivatives ).

- Step 2 : Coupling the intermediate with 2-(p-tolyl)acetic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the acetamide moiety.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization are typically employed .

Q. How is the compound characterized, and what analytical techniques are critical?

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for fluorobenzylidene and p-tolyl groups) .

- Mass Spectrometry : HRMS for molecular ion validation (e.g., [M+H]+ at m/z ~455.1).

- IR : Peaks at ~1700–1750 cm⁻¹ (C=O stretching of thiazolidinedione and acetamide) .

- Purity : HPLC with UV detection (λ = 254 nm) to ensure >95% purity .

Q. What preliminary biological screening is recommended for this compound?

- In vitro assays :

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale (>10 g) production?

-

Solvent Selection : Replace DMF with acetonitrile to improve scalability and reduce purification complexity .

-

Catalysis : Use phase-transfer catalysts (e.g., TBAB) in substitution reactions to enhance reaction rates .

-

Data-Driven Optimization :

Condition Yield (Small Scale) Yield (Large Scale) DMF/K₂CO₃ 75% 58% Acetonitrile/TBAB 68% 72% Table 1. Solvent/catalyst impact on scalability

Q. How to resolve contradictions in reported biological activity data (e.g., PPAR-γ vs. antioxidant efficacy)?

- Mechanistic Studies :

- Molecular Docking : Compare binding affinities to PPAR-γ (PDB: 1NYX) versus antioxidant targets like Nrf2 .

- Dose-Response Analysis : Perform dual-activity assays to identify concentration-dependent selectivity (e.g., PPAR-γ activation dominates at <10 µM, while antioxidant effects emerge at >50 µM) .

- Structural Modifications : Introduce electron-withdrawing groups on the p-tolyl moiety to enhance antioxidant capacity without compromising PPAR-γ binding .

Q. What computational methods validate the electronic structure and reactivity of this compound?

- DFT Calculations :

- HOMO localized on the thiazolidinedione ring (-5.2 eV).

- LUMO on the fluorobenzylidene group (-2.8 eV).

Q. How to design stability studies under physiological conditions?

- Protocol :

- Results :

Methodological Considerations

- Contradictory Data : If PPAR-γ activation is weak despite structural similarity to rosiglitazone, evaluate the role of the p-tolyl group in steric hindrance using molecular dynamics simulations .

- Safety Protocols : Based on analog studies, use PPE (gloves, goggles) and avoid inhalation due to potential respiratory irritation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.